5,5-Difluoro-7-Methyl-1,7-Octadien-4-One
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Overview
Description
5,5-Difluoro-7-Methyl-1,7-Octadien-4-One: is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to an octadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One typically involves the fluorination of a suitable precursor. One common method is the reaction of 7-Methyl-1,7-Octadien-4-One with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups. Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of ethers, nitriles, or other substituted derivatives
Scientific Research Applications
Chemistry: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One exerts its effects depends on its chemical interactions with molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and selectivity of the compound in chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
5,5-Difluoro-1,7-Octadien-4-One: Similar structure but lacks the methyl group.
7-Methyl-1,7-Octadien-4-One: Similar structure but lacks the fluorine atoms.
5,5-Difluoro-1,7-Octadien-4-ol: Similar structure but contains a hydroxyl group instead of a ketone.
Uniqueness: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C9H12F2O |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
5,5-difluoro-7-methylocta-1,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4H,1-2,5-6H2,3H3 |
InChI Key |
BZLOTVDVOMLWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)CC=C)(F)F |
Origin of Product |
United States |
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